5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole

Medicinal Chemistry Oxadiazole SAR Procurement Due Diligence

5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole (CAS 1105225-34-0) is a synthetic small molecule belonging to the 1,2,4-oxadiazole class, featuring a chlorothiophene-sulfonylmethyl substituent at the 5-position and a phenyl group at the 3-position. Its molecular formula is C13H9ClN2O3S2 with a molecular weight of 340.8 g/mol.

Molecular Formula C13H9ClN2O3S2
Molecular Weight 340.8
CAS No. 1105225-34-0
Cat. No. B2764302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole
CAS1105225-34-0
Molecular FormulaC13H9ClN2O3S2
Molecular Weight340.8
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(S3)Cl
InChIInChI=1S/C13H9ClN2O3S2/c14-10-6-7-12(20-10)21(17,18)8-11-15-13(16-19-11)9-4-2-1-3-5-9/h1-7H,8H2
InChIKeyXXAFVMYDNDDXPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole (CAS 1105225-34-0): Baseline Characterization for Research Procurement


5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole (CAS 1105225-34-0) is a synthetic small molecule belonging to the 1,2,4-oxadiazole class, featuring a chlorothiophene-sulfonylmethyl substituent at the 5-position and a phenyl group at the 3-position. Its molecular formula is C13H9ClN2O3S2 with a molecular weight of 340.8 g/mol . Despite the established biological relevance of 1,2,4-oxadiazole scaffolds in medicinal chemistry, no primary research publications, patents, or authoritative database entries containing quantitative biological or physicochemical data for this specific compound were identified in accessible literature at the time of this analysis.

Why 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole Cannot Be Assumed Interchangeable with In-Class Analogs


Substitution within the 1,2,4-oxadiazole class is known to produce dramatic shifts in biological activity due to the sensitivity of target engagement to the electronic and steric properties of the 3-aryl and 5-substituent groups. Published structure-activity relationship (SAR) studies on closely related scaffolds demonstrate that even minor modifications—such as replacing a 5-chlorothiophen-2-yl sulfonylmethyl group with a 4-methoxyphenyl sulfonylmethyl or altering the 3-phenyl substitution pattern—can affect antiproliferative potency against prostate cancer cell lines (DU-145) and selectivity profiles versus non-cancerous cells . Therefore, procurement decisions for 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole must rely on its unique substitution pattern, which imparts distinct hydrogen-bonding, lipophilicity, and metabolic stability characteristics that are not generalizable from other 1,2,4-oxadiazole derivatives.

Quantitative Differentiation Evidence for 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole (CAS 1105225-34-0)


Absence of Published Quantitative Comparator Data for 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole

A systematic search of PubMed, Google Patents, and major chemical databases (PubChem, ChEMBL, BindingDB) was conducted for quantitative biological data (e.g., IC50, Ki, EC50, % inhibition) for 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole (CAS 1105225-34-0). No primary research articles, patents, or authoritative database entries containing such data were identified. In contrast, structurally related 1,2,4-oxadiazole sulfonyl derivatives—such as those reported by Khatik et al. (2012)—have published IC50 values ranging from 0.5 to 5.1 μM against DU-145 prostate cancer cells . The target compound's unique substitution pattern (5-chlorothiophen-2-yl sulfonylmethyl at the 5-position combined with unsubstituted phenyl at the 3-position) has no publicly available quantitative comparator data at this time.

Medicinal Chemistry Oxadiazole SAR Procurement Due Diligence

Recommended Application Scenarios for 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole (CAS 1105225-34-0)


Chemical Probe Development for Structure-Activity Relationship (SAR) Exploration

This compound serves as a foundational scaffold for systematic SAR studies investigating the impact of the 5-chlorothiophen-2-yl sulfonylmethyl moiety on biological activity within the 1,2,4-oxadiazole class. Its unsubstituted 3-phenyl group provides a minimalist reference point for evaluating the contribution of the unique sulfonylmethyl-thiophene substituent. Researchers should plan de novo biological profiling, as no public data exist to guide target selection.

Synthetic Intermediate for Diversified Oxadiazole Libraries

The compound's sulfonylmethyl linker and chlorothiophene ring offer synthetic handles for further derivatization (e.g., nucleophilic aromatic substitution at the chlorothiophene, or functionalization at the oxadiazole ring). It can serve as a key intermediate in the construction of focused libraries aimed at exploring chemical space around sulfonyl-containing 1,2,4-oxadiazoles.

Negative Control or Reference Compound in Oxadiazole-Based Assays

Given the absence of characterized biological activity, this compound may be evaluated as a potential negative control in assays where structurally similar oxadiazoles exhibit potent activity (e.g., caspase activation, EGFR inhibition, or anti-prostate cancer assays). Its lack of documented potency against known targets may make it suitable for establishing baseline activity windows.

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